1-(N,N-Diisobutylamino)-1-pentene 1-(N,N-Diisobutylamino)-1-pentene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561687
InChI: InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3/b9-8+
SMILES:
Molecular Formula: C13H27N
Molecular Weight: 197.36 g/mol

1-(N,N-Diisobutylamino)-1-pentene

CAS No.:

Cat. No.: VC16561687

Molecular Formula: C13H27N

Molecular Weight: 197.36 g/mol

* For research use only. Not for human or veterinary use.

1-(N,N-Diisobutylamino)-1-pentene -

Specification

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
IUPAC Name (E)-N,N-bis(2-methylpropyl)pent-1-en-1-amine
Standard InChI InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3/b9-8+
Standard InChI Key IQQMZRVXHDWDGE-CMDGGOBGSA-N
Isomeric SMILES CCC/C=C/N(CC(C)C)CC(C)C
Canonical SMILES CCCC=CN(CC(C)C)CC(C)C

Introduction

Chemical and Physical Properties

Molecular Structure and Stereochemistry

The compound’s structure combines a linear pentene chain (CH2=CH(CH2)3N\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{N}) with two diisobutyl groups attached to the nitrogen atom. The (E)-stereochemistry of the double bond is confirmed by its IUPAC designation and InChIKey (IQQMZRVXHDWDGE-CMDGGOBGSA-N) , which distinguishes it from its (Z)-isomer. The bulky diisobutyl substituents introduce steric hindrance, influencing its reactivity and interactions in catalytic systems.

Physical Properties

The physical properties of 1-(N,N-Diisobutylamino)-1-pentene are summarized below:

PropertyValueSource
Molecular FormulaC13H27N\text{C}_{13}\text{H}_{27}\text{N}
Molecular Weight197.36 g/mol
CAS Number42298-81-7
DensityNot reported
Boiling PointNot reported
SolubilityLikely hydrophobic
Vapor PressureNot reported

The absence of empirical data on density, boiling point, and vapor pressure highlights gaps in publicly available characterization studies. Its solubility profile, inferred from structural analogs, suggests miscibility with organic solvents like alcohols and ethers.

Synthesis Methods

General Approach

The synthesis of 1-(N,N-Diisobutylamino)-1-pentene typically involves the reaction of pentene derivatives with diisobutylamine under controlled conditions. Although detailed protocols are scarce, one postulated method involves nucleophilic addition of diisobutylamine to 1-pentenyl electrophiles, such as halides or epoxides. The reaction likely proceeds via an SN2\text{S}_\text{N}2 mechanism, facilitated by the amine’s nucleophilicity.

Challenges and Optimization

Steric hindrance from the diisobutyl groups may impede reaction efficiency, necessitating elevated temperatures or catalytic acceleration. Solvent choice (e.g., ethers or hydrocarbons) and inert atmospheres are critical to prevent oxidation or polymerization of the alkene moiety. Purification methods, such as fractional distillation or chromatography, are required to isolate the product from byproducts like oligomers or unreacted starting materials.

Applications and Reactivity

Role in Organic Synthesis

1-(N,N-Diisobutylamino)-1-pentene is primarily employed as a precursor in multicomponent reactions and cross-coupling protocols. Its electron-rich alkene group participates in cycloadditions, while the tertiary amine serves as a directing group in metal-catalyzed transformations. For example, it may act as a ligand in palladium-catalyzed Heck reactions, modulating catalytic activity through coordination to the metal center.

Comparative Reactivity

Environmental Impact

Degradation Pathways

No studies have directly investigated the environmental fate of this compound. Based on its structure, potential pathways include:

  • Photodegradation: Reaction with atmospheric ozone or hydroxyl radicals, yielding fragmented aldehydes and amines .

  • Biodegradation: Microbial oxidation of the alkene or N-dealkylation, though steric hindrance may slow these processes .

Ecotoxicology

The ecological risks of 1-(N,N-Diisobutylamino)-1-pentene are unquantified. Its persistence in water or soil is likely low due to volatility and hydrophobicity, but metabolites could pose unforeseen hazards.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator